Cas no 1804892-70-3 (Methyl 4-cyano-2,5-dichlorobenzoate)

Methyl 4-cyano-2,5-dichlorobenzoate is a versatile benzoate ester derivative characterized by the presence of cyano and chloro substituents on the aromatic ring. This compound is primarily used as an intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and specialty chemicals. Its functional groups—ester, cyano, and chloro—enhance reactivity, enabling selective transformations such as nucleophilic substitutions or further functionalization. The dichloro substitution pattern contributes to stability and regioselectivity in reactions. The compound is typically handled under standard laboratory conditions, with appropriate precautions for moisture-sensitive and potentially irritant properties. Its well-defined structure makes it a valuable building block in heterocyclic and fine chemical synthesis.
Methyl 4-cyano-2,5-dichlorobenzoate structure
1804892-70-3 structure
Product Name:Methyl 4-cyano-2,5-dichlorobenzoate
CAS No:1804892-70-3
MF:C9H5Cl2NO2
MW:230.047500371933
CID:4953393
Update Time:2025-05-20

Methyl 4-cyano-2,5-dichlorobenzoate Chemical and Physical Properties

Names and Identifiers

    • Methyl 4-cyano-2,5-dichlorobenzoate
    • Inchi: 1S/C9H5Cl2NO2/c1-14-9(13)6-3-7(10)5(4-12)2-8(6)11/h2-3H,1H3
    • InChI Key: BYZTWAZVPSHLNX-UHFFFAOYSA-N
    • SMILES: ClC1C=C(C#N)C(=CC=1C(=O)OC)Cl

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 2
  • Complexity: 273
  • XLogP3: 2.7
  • Topological Polar Surface Area: 50.1

Methyl 4-cyano-2,5-dichlorobenzoate Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Alichem
A015010786-250mg
Methyl 4-cyano-2,5-dichlorobenzoate
1804892-70-3 97%
250mg
504.00 USD 2021-06-21
Alichem
A015010786-500mg
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1804892-70-3 97%
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Alichem
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Methyl 4-cyano-2,5-dichlorobenzoate
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Additional information on Methyl 4-cyano-2,5-dichlorobenzoate

Methyl 4-cyano-2,5-dichlorobenzoate (CAS No. 1804892-70-3): A Comprehensive Overview

Methyl 4-cyano-2,5-dichlorobenzoate (CAS No. 1804892-70-3) is a specialized organic compound that has garnered significant attention in the field of chemical and pharmaceutical research. This compound, characterized by its unique structural and functional properties, serves as a valuable intermediate in the synthesis of various bioactive molecules. Its molecular structure, featuring both cyano and chloro substituents, makes it a versatile building block for further chemical modifications and applications.

The compound's chemical formula, C9H5Cl2O2N, highlights its composition and the presence of multiple functional groups that contribute to its reactivity and utility. The cyano group (–CN) attached to the benzoate ring introduces a polar and nucleophilic site, while the two chloro groups (–Cl) at the 2 and 5 positions enhance its electrophilicity, making it susceptible to various chemical reactions such as nucleophilic substitution and condensation reactions.

In recent years, Methyl 4-cyano-2,5-dichlorobenzoate has been extensively studied for its potential applications in pharmaceuticals. Researchers have explored its role in the synthesis of novel heterocyclic compounds, which are known for their diverse biological activities. For instance, derivatives of this compound have been investigated for their antimicrobial, anti-inflammatory, and antioxidant properties. The presence of the cyano group allows for further functionalization, enabling the development of more complex molecular architectures with tailored biological effects.

The compound's significance extends beyond pharmaceutical applications. It has also been utilized in agrochemical research, where it serves as a precursor in the synthesis of pesticides and herbicides. The structural features of Methyl 4-cyano-2,5-dichlorobenzoate, particularly the electron-withdrawing nature of the cyano group and the electron-donating effect of the chloro substituents, contribute to its efficacy in these contexts.

Recent advancements in synthetic chemistry have further highlighted the utility of Methyl 4-cyano-2,5-dichlorobenzoate. Researchers have developed novel synthetic routes that improve yield and purity, making it more accessible for industrial applications. These methods often involve catalytic processes that minimize byproduct formation and enhance overall efficiency. Such improvements are crucial for scaling up production while maintaining cost-effectiveness and environmental sustainability.

The compound's role in drug discovery has been particularly noteworthy. Its structural motif is found in several known bioactive molecules, suggesting that it could be a key intermediate in developing new therapeutic agents. For example, researchers have synthesized analogs of Methyl 4-cyano-2,5-dichlorobenzoate that exhibit potent activity against specific disease targets. These studies underscore its potential as a scaffold for medicinal chemistry innovation.

In addition to its pharmaceutical applications, Methyl 4-cyano-2,5-dichlorobenzoate has found use in material science research. Its ability to undergo selective functionalization makes it a valuable precursor for designing advanced materials with unique properties. For instance, it has been employed in the synthesis of organic semiconductors and conductive polymers, where its electronic characteristics contribute to improved performance.

The compound's stability under various conditions has also been a subject of interest. Studies have shown that Methyl 4-cyano-2,5-dichlorobenzoate maintains its integrity under moderate temperatures and pH conditions, making it suitable for diverse industrial processes. This stability is attributed to the robustness of its molecular structure and the electronic effects imparted by the cyano and chloro groups.

Eco-friendly considerations have also driven research into greener synthetic methods for Methyl 4-cyano-2,5-dichlorobenzoate. Efforts are underway to develop processes that reduce waste generation and minimize environmental impact. These initiatives align with global trends toward sustainable chemistry practices.

The future prospects of Methyl 4-cyano-2,5-dichlorobenzoate are promising. As research continues to uncover new applications and synthetic strategies, its importance in both academic and industrial settings is expected to grow. Collaborative efforts between chemists, biologists, and material scientists will likely lead to innovative uses that further expand its utility.

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